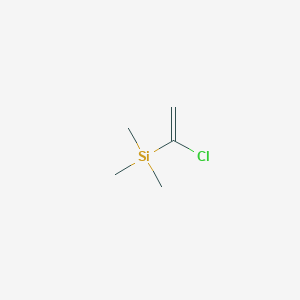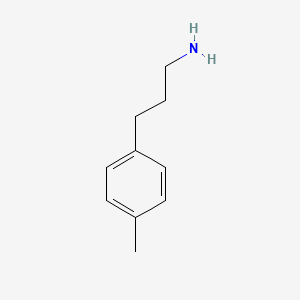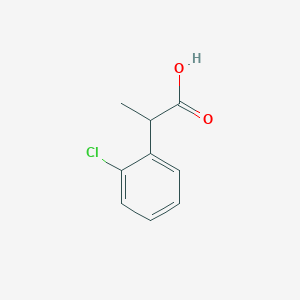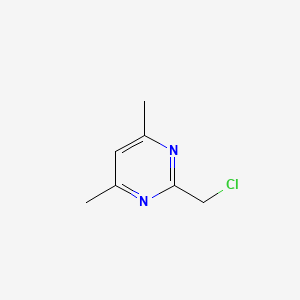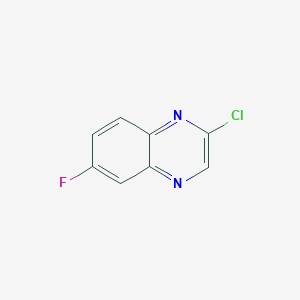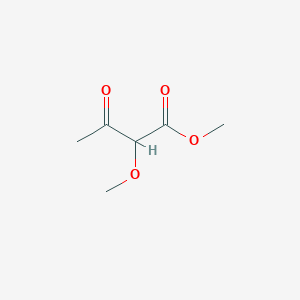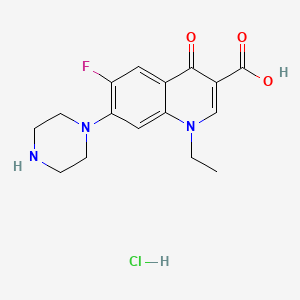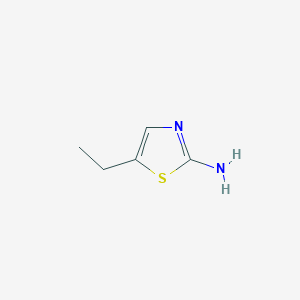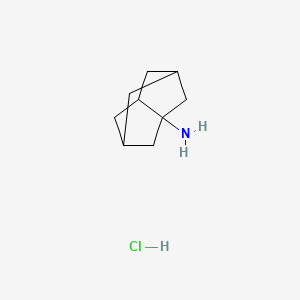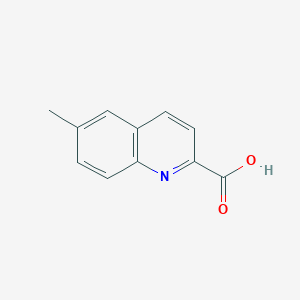
6-甲基喹啉-2-羧酸
描述
6-Methylquinoline-2-carboxylic acid (6MQC) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of quinoline and is commonly used as a reagent in organic synthesis. 6MQC has been studied extensively over the past few decades, and its properties and potential uses have been explored in numerous scientific studies.
科学研究应用
氢键超分子框架
研究已经探讨了有机碱(如2-甲基喹啉)和羧酸衍生物之间的弱相互作用,揭示了2-甲基喹啉在与这些衍生物结合中的作用。研究表明,这些相互作用对于形成1D-3D框架至关重要,突显了6-甲基喹啉-2-羧酸在结构化学和材料科学中的潜力(Jin et al., 2012)。
新型抗菌剂
关于新型5-氨基-6-甲基喹啉羧酸的研究表明,它在创造新的喹诺酮类抗菌剂方面具有实用性。这些化合物是从各种胺类合成的,已显示出与广为人知的抗生素环丙沙星相当的活性。这表明了6-甲基喹啉-2-羧酸衍生物在开发新的抗菌药物方面的潜力(Hong, Kim & Kim, 1997)。
催化氧化过程
从2,6-吡啶二羧酸衍生的Pd(II)配合物的研究表明,它们能够催化取代的8-甲基喹啉的区域选择性空气氧化,导致产生8-喹啉甲基醋酸酯。这项研究展示了6-甲基喹啉-2-羧酸在有机合成和工业应用中的催化潜力(Zhang et al., 2008)。
水系中的光解作用
研究了水溶液中喹啉羧酸类除草剂在不同辐射波长下的光降解,揭示了这些化合物降解的途径和条件。这项研究对于理解喹啉衍生物(包括6-甲基喹啉-2-羧酸)的环境影响和降解过程至关重要(Pinna & Pusino, 2012)。
属性
IUPAC Name |
6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496183 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2-carboxylic acid | |
CAS RN |
15733-84-3 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methylquinoline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: 6-methylquinoline-2-carboxylic acid acts as an analog of quinoxaline-2-carboxylic acid, the natural precursor for echinomycin's chromophore. When added to Streptomyces echinatus cultures, this compound is incorporated into the antibiotic's structure, resulting in the production of novel echinomycin derivatives. [, ] These derivatives contain either one or two 6-methylquinoline-2-carbonyl chromophores, replacing the natural quinoxaline-2-carbonyl groups. [] Interestingly, the bis-substituted derivative (with two 6-methylquinoline groups) can be separated into two distinct components, one of which appears to be biologically inactive and structurally similar to triostin, a known precursor of echinomycin. [] This suggests that 6-methylquinoline-2-carboxylic acid can interfere with the natural biosynthetic pathway of echinomycin, leading to the formation of alternative products.
Q2: What is the significance of using protoplasts and resting cells in studying the effects of 6-methylquinoline-2-carboxylic acid on echinomycin biosynthesis?
A: Utilizing protoplasts and resting cells offers a unique advantage in dissecting the biosynthetic pathway of echinomycin. Unlike actively growing cultures, these cellular systems have reduced metabolic activity and limited cell wall barriers. [] This allows for more direct manipulation and observation of precursor uptake and incorporation into the antibiotic molecule. For instance, researchers demonstrated that 6-methylquinoline-2-carboxylic acid, when supplied to protoplast suspensions along with radiolabeled precursors like L-[U-14C]serine, L-[U-14C]valine, or DL-[benzene ring-U-14C]tryptophan, led to the preferential synthesis of biologically active bis-substituted echinomycin derivatives. [] This approach helped confirm that the exogenous 6-methylquinoline-2-carboxylic acid was indeed integrated into the final antibiotic structure.
Q3: Beyond 6-methylquinoline-2-carboxylic acid, were other analogs tested for their impact on echinomycin production, and what can be concluded from these findings?
A: The research explored the effects of several other aromatic carboxylic acids on echinomycin biosynthesis, including quinoline-2-carboxylic acid, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and others. [, ] The findings revealed varying responses: some analogs stimulated echinomycin production, some inhibited it, and others led to the biosynthesis of novel echinomycin analogs. [, ] For example, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and 6-methylquinoline-2-carboxylic acid all resulted in the production of new, biologically active echinomycin derivatives. [] This highlights the potential of using structural analogs of quinoxaline-2-carboxylic acid as tools to manipulate and potentially enhance the production of echinomycin and its derivatives with potentially altered biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


